S-Methyl (2,5-dimethoxybenzene-1-sulfonyl)carbamothioate
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Overview
Description
S-Methyl (2,5-dimethoxybenzene-1-sulfonyl)carbamothioate is a chemical compound known for its unique structure and properties It is a derivative of benzene, featuring a sulfonyl group, methoxy groups, and a carbamothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl (2,5-dimethoxybenzene-1-sulfonyl)carbamothioate typically involves multiple steps, starting with the functionalization of the benzene ring One common method is the electrophilic aromatic substitution, where the benzene ring is substituted with methoxy groups at the 2 and 5 positionsThe final step involves the formation of the carbamothioate moiety, which can be achieved through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
S-Methyl (2,5-dimethoxybenzene-1-sulfonyl)carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzene ring .
Scientific Research Applications
S-Methyl (2,5-dimethoxybenzene-1-sulfonyl)carbamothioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which S-Methyl (2,5-dimethoxybenzene-1-sulfonyl)carbamothioate exerts its effects involves interactions with various molecular targets. The sulfonyl group can form strong hydrogen bonds, while the methoxy groups can participate in electron-donating interactions. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- S-Methyl (2,4-dimethoxybenzene-1-sulfonyl)carbamothioate
- S-Methyl (3,5-dimethoxybenzene-1-sulfonyl)carbamothioate
- S-Methyl (2,5-dimethoxybenzene-1-sulfonyl)carbamate
Uniqueness
S-Methyl (2,5-dimethoxybenzene-1-sulfonyl)carbamothioate is unique due to the specific positioning of the methoxy groups and the presence of the carbamothioate moiety. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
90096-47-2 |
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Molecular Formula |
C10H13NO5S2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
S-methyl N-(2,5-dimethoxyphenyl)sulfonylcarbamothioate |
InChI |
InChI=1S/C10H13NO5S2/c1-15-7-4-5-8(16-2)9(6-7)18(13,14)11-10(12)17-3/h4-6H,1-3H3,(H,11,12) |
InChI Key |
QATSZKKTHQPOHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC(=O)SC |
Origin of Product |
United States |
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